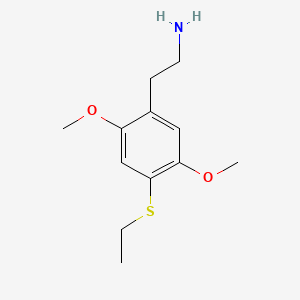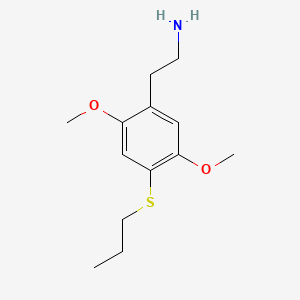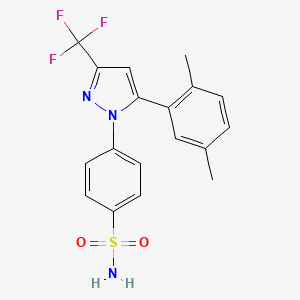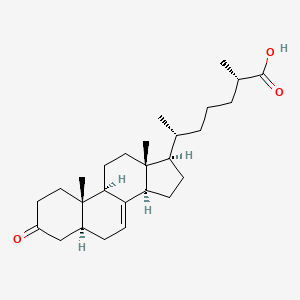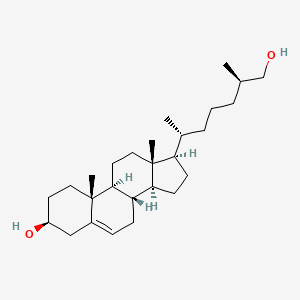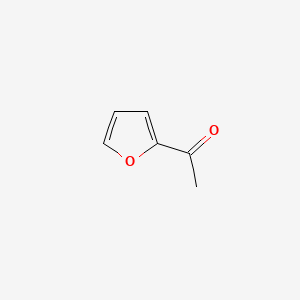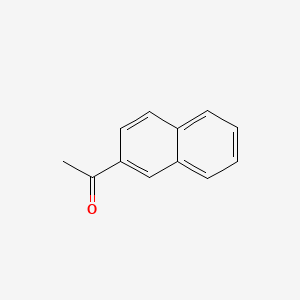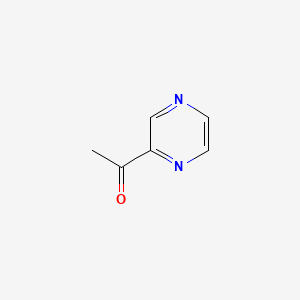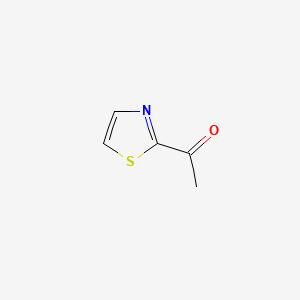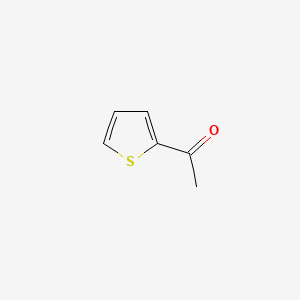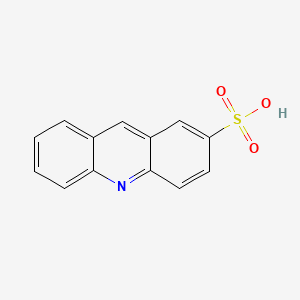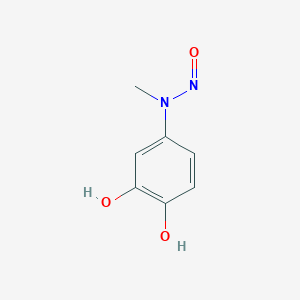
3,4-dephostatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-3,4-dephostatin is a small molecule inhibitor known for its ability to inhibit protein tyrosine phosphatases. It is a tyrphostin-related compound isolated from the Streptomyces MJ742-NF5 strain. This compound has shown significant potential in various biological and chemical applications due to its stability and potency .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl-3,4-dephostatin can be synthesized through a series of chemical reactions involving the nitration of aniline derivatives followed by reduction and methylation. The synthetic route typically involves the following steps:
Nitration: Aniline is nitrated to form 3,4-dinitroaniline.
Reduction: The nitro groups are reduced to amino groups, resulting in 3,4-diaminoaniline.
Methylation: The amino groups are methylated to form methyl-3,4-dephostatin.
Industrial Production Methods
Industrial production of methyl-3,4-dephostatin involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large reactors are used to carry out the nitration, reduction, and methylation steps.
Purification: The product is purified using techniques such as recrystallization and chromatography to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
Methyl-3,4-dephostatin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl-3,4-dephostatin has a wide range of scientific research applications:
Chemistry: Used as an inhibitor for methyltransferases and kinase-related inhibitors.
Biology: Promotes nerve growth factor-based neurite formation in pheochromocytoma PC12 cells.
Medicine: Acts as a protein tyrosine phosphatase inhibitor, showing potential in cancer research and treatment.
Industry: Used in the development of new antimicrobial therapies by targeting virulence factors in pathogens
Mechanism of Action
Methyl-3,4-dephostatin exerts its effects by inhibiting protein tyrosine phosphatases, which play a crucial role in regulating intracellular signaling pathways. It mimics phosphotyrosine substrates, thereby inhibiting the activity of enzymes like Tyrosyl-DNA phosphodiesterase I. This inhibition disrupts signaling pathways involved in cell growth and differentiation, making it a potential therapeutic agent in cancer treatment .
Comparison with Similar Compounds
Methyl-3,4-dephostatin is compared with other similar compounds such as:
Ethyl-3,4-dephostatin: A stable analog with similar inhibitory effects on protein tyrosine phosphatases.
Dephostatin: The parent compound with broader inhibitory effects but less stability.
APX2009: Another inhibitor with different specificity and potency.
Uniqueness
Methyl-3,4-dephostatin stands out due to its stability and selective inhibition of specific protein tyrosine phosphatases, making it a valuable tool in both research and therapeutic applications .
Properties
CAS No. |
173043-84-0 |
|---|---|
Molecular Formula |
C7H8N2O3 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
N-(3,4-dihydroxyphenyl)-N-methylnitrous amide |
InChI |
InChI=1S/C7H8N2O3/c1-9(8-12)5-2-3-6(10)7(11)4-5/h2-4,10-11H,1H3 |
InChI Key |
XAKAQCMEMMZUEO-UHFFFAOYSA-N |
SMILES |
CN(C1=CC(=C(C=C1)O)O)N=O |
Canonical SMILES |
CN(C1=CC(=C(C=C1)O)O)N=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MN30; MD; Methyl-3,4-dephostatin; 3,4-Dephostatin; 3,4 Dephostatin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


